molecular formula C14H20FNO3 B3380151 tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate CAS No. 1824423-52-0

tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate

Cat. No. B3380151
CAS RN: 1824423-52-0
M. Wt: 269.31 g/mol
InChI Key: XFLCSUFZDRUSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate, also known as TFHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate involves the inhibition of various enzymes, such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase, which are involved in the pathogenesis of various diseases, such as Alzheimer's disease. tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate binds to the active site of these enzymes, thereby inhibiting their activity and preventing the breakdown of neurotransmitters, such as acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has been shown to exhibit various biochemical and physiological effects, such as the inhibition of cholinesterase activity, induction of apoptosis in cancer cells, and reduction of oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. However, one of the limitations of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields of scientific research, such as agriculture and environmental science, and the development of more potent and selective inhibitors based on tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate. Additionally, further studies are needed to elucidate the mechanism of action of tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate and its potential side effects.

Scientific Research Applications

Tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate has also been investigated for its anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLCSUFZDRUSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Reactant of Route 3
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.